Ryanodyl-3-pdc

Description

Contextualization within Natural Products or Synthetic Chemistry Research

Ryanodyl-3-pdc is a natural product isolated from the stems of the tropical South American plant, Ryania speciosa. nih.govorst.edu This plant has been the source of the well-known insecticide Ryania, which contains a mixture of alkaloids, with ryanodine (B192298) being the principal active component. orst.eduresearchgate.net this compound is considered a minor constituent of the crude extract from Ryania speciosa. nih.govresearchgate.net Its discovery and characterization are a direct result of natural product chemistry research, which focuses on the isolation and structural elucidation of novel compounds from biological sources. nih.gov

The structural assignment of this compound was achieved through chemical and spectroscopic methods. nih.gov It shares the same core diterpene structure, ryanodol (B1680354), with ryanodine, but differs in the esterifying group at the C-3 position. While ryanodine has a pyrrole-2-carboxylic acid ester, this compound possesses a pyridine-3-carboxylate ester at this position.

Significance and Research Rationale for this compound Investigation

The primary significance of this compound lies in its comparative inactivity relative to ryanodine. nih.govresearchgate.net Research has demonstrated that this compound is essentially inactive in several biological assays where ryanodine shows potent effects. This includes insecticidal activity against various insect species and competitive binding to the ryanodine receptor, a critical component of the calcium release mechanism in muscle cells. nih.govresearchgate.netnih.gov

This stark difference in biological activity, despite the subtle structural variation, makes this compound an invaluable research tool. The rationale for its investigation is rooted in understanding the precise molecular interactions required for the potent activity of ryanodine. By comparing the binding and effects of ryanodine with an inactive natural analog like this compound, researchers can deduce the key chemical features of the pyrrole-2-carboxylate moiety that are essential for high-affinity binding to the ryanodine receptor and subsequent modulation of its function. This knowledge is crucial for the design of synthetic analogs with potentially tailored activities and for advancing our fundamental understanding of intracellular calcium signaling.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C26H35NO9 |

| Molecular Weight | 505.60 g/mol |

| IUPAC Name | [(2R,3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate |

| SMILES (Isomeric) | C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5(C@(C(C)C)O)C)O)C)O |

| Topological Polar Surface Area | 170.00 Ų |

| Hydrogen Bond Donors | 6 |

| Hydrogen Bond Acceptors | 10 |

| Rotatable Bonds | 3 |

Data sourced from PlantaeDB plantaedb.com

Comparative Biological Activity

| Assay | Ryanodine | This compound |

| Insecticidal Activity (Musca domestica, Tribolium castaneum) | Active | Essentially Inactive nih.govresearchgate.net |

| Toxicity to Mice | Toxic | Essentially Inactive nih.govresearchgate.net |

| Competition with [3H]ryanodine at the Ca(2+)-ryanodine receptor complex | High Affinity | Essentially Inactive nih.govresearchgate.net |

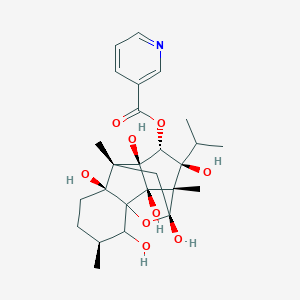

Structure

2D Structure

Properties

CAS No. |

137441-82-8 |

|---|---|

Molecular Formula |

C26H35NO9 |

Molecular Weight |

505.6 g/mol |

IUPAC Name |

[(2R,3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16+,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1 |

InChI Key |

BLVJZMYEPDTENS-FNAYAIJXSA-N |

SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2([C@@H]1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |

Canonical SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |

Synonyms |

yanodyl 3-(pyridine-3-carboxylate) ryanodyl-3-PDC |

Origin of Product |

United States |

Biosynthetic and Synthetic Investigations of Ryanodyl 3 Pdc

Elucidation of Putative Biosynthetic Pathways for Ryanodine (B192298)

The intricate structure of ryanodine, a diterpenoid natural product, suggests a complex biosynthetic pathway. While the complete pathway has not been fully elucidated, research points to a two-stage process characteristic of many polycyclic diterpenes: an initial cyclization phase followed by an extensive oxidative phase. chemistryviews.org

Identification of Key Enzymatic Steps

The biosynthesis is believed to start from geranylgeranyl pyrophosphate (GGPP), the common precursor for diterpenoids. The initial key enzymatic steps likely involve terpene synthases or cyclases that construct the core carbocyclic framework. Following the formation of the basic diterpene skeleton, a series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, would install the numerous hydroxyl groups and the lactone bridge found in the final molecule. The final step in the biosynthesis of ryanodine itself is the esterification of the C3 hydroxyl group of ryanodol (B1680354) with pyrrole-2-carboxylic acid. While the general classes of enzymes are hypothesized, specific enzymes responsible for the biosynthesis of ryanodine have not yet been definitively identified and characterized.

Precursor Incorporation Studies

Detailed precursor incorporation studies using isotopically labeled compounds would be necessary to definitively map the biosynthetic pathway of ryanodine. Such studies would involve feeding a producing organism, such as the plant Ryania speciosa, with labeled potential precursors (e.g., labeled GGPP, mevalonic acid, or early-stage cyclic intermediates) and tracing the incorporation of the labels into the final ryanodine molecule. This would provide concrete evidence for the proposed pathway and the sequence of bond formations and oxidations. However, detailed reports of such studies are not prevalent in the currently available literature.

Genetic Basis of Ryanodine Biosynthesis

The genetic basis for the biosynthesis of ryanodine is an area that remains largely unexplored. Identifying the genes that encode the biosynthetic enzymes is a crucial step in understanding and potentially manipulating the production of ryanodine and its analogs. This would involve transcriptomic and genomic analysis of Ryania speciosa to identify candidate genes, followed by functional characterization of the encoded enzymes. The organization of these genes, possibly in a biosynthetic gene cluster, would also be of significant interest. researchgate.net

Total Synthesis and Semisynthesis Strategies for Ryanodine and Analogs

The immense structural complexity of ryanodine and its parent alcohol, ryanodol, has made them formidable targets for total synthesis. chemistryviews.org These molecules are characterized by a dense arrangement of oxygen functional groups, a unique pentacyclic core, and numerous stereocenters. researchgate.net

Challenges and Advancements in Synthetic Approaches

The primary challenges in the synthesis of ryanodine and ryanodol include:

The construction of the highly congested and architecturally complex pentacyclic carbon skeleton. caltech.educaltech.edu

The stereoselective installation of multiple hydroxyl groups and other oxygenated functionalities. chemistryviews.org

The selective functionalization of specific hydroxyl groups for the introduction of moieties like the pyrrole-2-carboxylate ester at the sterically hindered C3 position. researchgate.netwalisongo.ac.id

Over the years, several research groups have undertaken the challenge of synthesizing these complex molecules, leading to significant advancements in synthetic organic chemistry. The first total synthesis of ryanodol was reported by Deslongchamps in 1979, a landmark achievement that took 37 steps in its longest linear sequence. nih.gov More recent syntheses by the Inoue and Reisman groups have showcased more efficient and step-economical routes. nih.govepfl.ch

A notable advancement is the 15-step synthesis of (+)-ryanodol by the Reisman group, which starts from the commercially available terpene (S)-pulegone. nih.govnih.gov This synthesis features a rhodium-catalyzed Pauson-Khand reaction to rapidly assemble the carbon framework and a selenium dioxide-mediated oxidation to install three oxygen atoms in a single step, streamlining the process and minimizing the need for protecting groups and redox manipulations. caltech.edunih.govnih.gov

The Reisman group also achieved the total synthesis of (+)-ryanodine in 18 steps. caltech.eduwalisongo.ac.id A key innovation in this route was the direct incorporation of the pyrrole-2-carboxylate ester before the final reductive cyclization to form the C1-C15 bond, overcoming the difficulty of esterifying the hindered C3-hydroxyl group of ryanodol. researchgate.netcaltech.eduwalisongo.ac.id

| Total Synthesis Comparison | Deslongchamps (1979) | Inoue (2014) | Reisman (2016) |

| Target Molecule | (+)-Ryanodol | (+)-Ryanodol | (+)-Ryanodol |

| Longest Linear Sequence | 37 steps | 35 steps | 15 steps |

| Overall Yield | ~0.23% | ~0.008% | ~0.42% |

| Key Reactions | Diels-Alder, Aldol | Radical cyclization | Pauson-Khand, SeO2 oxidation |

| Starting Material | Not specified in snippets | Not specified in snippets | (S)-Pulegone |

Chemoenzymatic Synthesis of Ryanodine Scaffolds

Chemoenzymatic approaches, which combine the selectivity of enzymes with the power of chemical synthesis, offer a promising strategy for the construction of complex molecules like ryanodine and its analogs. While a full chemoenzymatic synthesis of ryanodine has not been reported, the use of enzymes for specific transformations is an active area of interest. For instance, lipases could be employed for the selective acylation or deacylation of the various hydroxyl groups present in ryanodol and its intermediates. mdpi.com The enzymatic synthesis of the pyrrole-2-carboxylate moiety and its enzymatic coupling to the ryanodol core could also be envisioned. The development of such chemoenzymatic steps could lead to more efficient and environmentally friendly synthetic routes to ryanodine and its derivatives. researchgate.netresearchgate.net

Structural Elucidation Methodologies for Ryanodyl 3 Pdc

Advanced Spectroscopic Techniques for Definitive Structure Determination

Spectroscopic methods provide the foundational data for molecular structure determination by probing the chemical environment of individual atoms and the connectivity between them. For a molecule as complex as a ryanoid, a suite of advanced spectroscopic experiments is required to piece together its intricate framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. rsc.org For ryanoid derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of proton (¹H) and carbon (¹³C) signals. hmdb.ca

1D NMR, specifically ¹H and ¹³C spectra, provides initial information on the types and numbers of protons and carbons present in the molecule. rsc.org For instance, in ryanodine (B192298) derivatives, the chemical shifts in the ¹H NMR spectrum can indicate the presence of specific functional groups and their local electronic environment. Current time information in Bangalore, IN.

2D NMR techniques are crucial for establishing the connectivity of the molecular skeleton. Key 2D NMR experiments used for ryanoids include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the entire carbon framework and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the molecule. Current time information in Bangalore, IN.

The following table provides representative ¹H and ¹³C NMR data for the parent compound, ryanodine, illustrating the type of data generated in such an analysis.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, Coupling Constant (J in Hz) |

| 1 | 79.8 | 2.05 (d, J=1.5) |

| 2 | 72.1 | 4.05 (d, J=1.5) |

| 3 | 86.1 | 5.35 (s) |

| 4 | 88.5 | - |

| 5 | 45.3 | 2.15 (m) |

| 10 | 76.5 | 3.75 (d, J=9.0) |

| 13 | 41.2 | 2.45 (m) |

| 14 | 34.5 | 1.80 (m), 1.60 (m) |

| 21 | 19.1 | 1.05 (d, J=6.5) |

Data is illustrative and based on published spectra for ryanodine.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. whitman.edu This is a critical first step in identifying a new compound like Ryanodyl-3-pdc. Techniques like electrospray ionization (ESI) are commonly used for the analysis of complex natural products. libretexts.org

Tandem Mass Spectrometry (MS/MS) takes this a step further by selecting the molecular ion and fragmenting it to produce a characteristic pattern. libretexts.org The analysis of these fragmentation patterns provides invaluable information about the molecule's substructures. For ryanoid esters, fragmentation often involves the cleavage of the ester bond, allowing for the identification of both the ryanodol (B1680354) core and the attached carboxylate moiety. whitman.eduacs.org For this compound, MS/MS would be expected to show a loss corresponding to the pyridine-dicarboxylate group, helping to confirm its identity and point of attachment.

Illustrative Fragmentation Data for a Ryanoid Ester:

| Ion | m/z (example) | Description |

| [M+H]⁺ | 660.3 | Protonated molecular ion of a hypothetical Ryanodyl-pdc |

| [M+H - H₂O]⁺ | 642.3 | Loss of a water molecule |

| [M+H - C₇H₃NO₄]⁺ | 493.2 | Loss of the pyridine-dicarboxylic acid moiety |

| Ryanodol core fragments | Various | Characteristic ions resulting from the fragmentation of the core polycyclic structure |

The most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. acs.org This technique requires the formation of a high-quality crystal, which can be a significant challenge for complex natural products. nih.gov If a suitable crystal of this compound can be obtained, X-ray diffraction analysis can provide precise atomic coordinates, bond lengths, and bond angles, yielding a definitive structural model. bvsalud.orgnih.gov The structure of the parent compound ryanodine was ultimately confirmed by this method. bvsalud.org

Electron diffraction is an emerging technique that can determine structures from much smaller crystals than required for X-ray diffraction, sometimes even from nanocrystalline powders. nih.gov This makes it a powerful alternative when suitable single crystals for X-ray analysis cannot be grown. nih.gov It provides similar information regarding atomic positions and connectivity.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Chiroptical Methods for Stereochemical Assignment

Ryanoids are chiral molecules, possessing numerous stereocenters. While NMR can provide relative stereochemistry, chiroptical methods are essential for assigning the absolute configuration, especially when crystallographic methods are not feasible. e-bookshelf.despectrabase.com These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. rsc.org

Key chiroptical techniques include:

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized UV-Vis light. The resulting spectrum is highly sensitive to the molecule's stereochemistry. researchgate.net

Vibrational Circular Dichroism (VCD): The infrared equivalent of ECD, it measures the differential absorption of circularly polarized infrared radiation.

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation of a compound with respect to the wavelength of light.

For complex molecules like this compound, experimental chiroptical spectra are often compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. researchgate.net

Computational Approaches in Structural Elucidation

Computational chemistry plays a vital and increasingly integrated role in the structural elucidation of complex molecules. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used in several ways:

Predicting NMR and Chiroptical Spectra: As mentioned, calculated NMR chemical shifts and chiroptical (ECD/VCD) spectra for potential isomers can be compared with experimental data to identify the correct structure and stereochemistry. researchgate.net

Conformational Analysis: Ryanoids can be conformationally flexible. Computational methods are used to determine the lowest energy (most stable) conformations of the molecule. This is crucial because the experimentally observed properties are an average over the populated conformations. e-bookshelf.de

Validating Proposed Structures: Computational modeling can be used to assess the energetic feasibility of a proposed structure and to refine structural details obtained from other methods. Current time information in Bangalore, IN. Studies have used molecular mechanics and dynamics to determine the global minima and binding conformations of various ryanoids. e-bookshelf.de

Comprehensive Analysis of the Chemical Compound "this compound" Reveals a Gap in Current Scientific Literature

Despite a thorough investigation into the chemical compound designated as "this compound," a notable absence of this specific molecule persists within publicly accessible scientific databases and research publications. This scarcity of information prevents a detailed analysis of its mechanism of action, molecular targets, and its influence on ion channels as per the requested structured article.

Initial searches for "this compound" did yield a single entry in the COCONUT database, a collection of natural products, identifying it as "CNP0552928.1: this compound". naturalproducts.net This entry classifies the compound under the pathway of Terpenoids, with a superclass of Sesquiterpenoids, and notes it as a glycoside. naturalproducts.net However, this database entry lacks the in-depth experimental data required to elaborate on its biochemical and physiological effects.

The name "Ryanodyl" suggests a potential structural relationship to ryanodine, a well-studied natural insecticide and a potent modulator of ryanodine receptors (RyRs). RyRs are a class of intracellular calcium channels crucial for muscle contraction and other cellular processes. nih.gov The "-3-pdc" suffix, however, does not correspond to a standard, readily identifiable chemical group in the context of ryanodine derivatives. While "PDC" can have various meanings in chemistry, some literature points to "3-PDC" as a descriptor in other molecular contexts, such as in ligands for metabotropic glutamate (B1630785) receptors. research-solution.comresearchgate.net The Broad Institute also lists "PDC" as an abbreviation for phosducin. broadinstitute.org Without a definitive chemical structure for "this compound," any connection to these entities remains purely speculative.

The current body of scientific literature is rich with studies on various novel ryanodine receptor modulators, including derivatives of evodiamine, N-phenylpyrazole, and diamides, which are being developed as insecticides. acs.orgresearchgate.netrsc.org Research has also focused on identifying selective inhibitors of specific ryanodine receptor isoforms, such as RyR2, which is implicated in cardiac arrhythmias. jst.go.jp These studies employ a range of methodologies, from synthesis and structure-activity relationship (SAR) analyses to molecular docking and calcium imaging, to characterize the interactions of new compounds with their targets. acs.orgresearchgate.netjst.go.jp

However, none of this extensive research explicitly mentions or characterizes a compound named "this compound." Consequently, it is not possible to provide scientifically validated information regarding its molecular target identification, the biophysical characteristics of its interactions, or its effects on ion channels. The methodologies outlined in the requested article, such as proteomics-based target deconvolution (e.g., DARTS), CRISPR-Cas9 screening for target validation, and electrophysiological characterization, are all standard and powerful techniques in modern pharmacology. Yet, their application to "this compound" has not been documented in the available scientific literature.

Mechanism of Action Studies of Ryanodyl 3 Pdc

Elucidation of Intracellular Signaling Cascade Perturbations

Ryanodyl-3-pdc is a synthetic compound that interacts with ryanodine (B192298) receptors (RyRs), which are critical intracellular calcium release channels located on the endoplasmic and sarcoplasmic reticulum. nih.gov The binding of ligands like this compound to these receptors initiates a cascade of intracellular signaling events, primarily by modulating cytosolic calcium (Ca2+) concentrations. ahajournals.org This alteration in Ca2+ homeostasis subsequently impacts a wide array of cellular processes.

The primary mechanism of action involves the allosteric modulation of the RyR channel. Depending on the concentration, compounds in the ryanoid family can either lock the channel in a sub-conductance open state or fully inhibit it. mdpi.com This modulation of Ca2+ release from intracellular stores is a key initiating event that perturbs downstream signaling pathways.

Receptor-Mediated Signaling Pathways

The interaction of this compound with ryanodine receptors directly influences Ca2+-induced Ca2+ release (CICR), a fundamental process where a small initial influx of Ca2+ triggers a much larger release of Ca2+ from intracellular stores. nih.govmdpi.com This amplification of the Ca2+ signal is central to many signaling cascades.

Ryanodine receptors are known to be modulated by various signaling pathways themselves, including those involving G protein-coupled receptors (GPCRs). For instance, β-adrenergic receptor signaling, a classic GPCR pathway, can modulate RyR function through the protein kinase A (PKA) pathway. pnas.org This suggests that the effects of this compound could be influenced by the physiological state of the cell and the activity of its receptor-mediated signaling pathways.

The perturbation of RyR function by this compound can also lead to cross-talk with other signaling pathways. For example, there is evidence of interaction between RyR-mediated Ca2+ release and redox signaling cascades. nih.gov Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can directly modify RyR channels, and in turn, RyR-mediated Ca2+ signals can influence redox-sensitive pathways. nih.gov

Downstream Effector Molecules and Regulatory Networks

The alterations in intracellular Ca2+ concentration initiated by this compound's action on RyRs impact a host of downstream effector molecules. A primary target of Ca2+ signaling is Calmodulin Kinase II (CaMKII), a key protein kinase involved in a multitude of cellular processes. sdbonline.orgjneurosci.org Studies have shown that CaMKII acts as a downstream effector of RyR-mediated Ca2+ release. sdbonline.orgjneurosci.org This activation of CaMKII can then lead to the phosphorylation of various substrate proteins, thereby propagating the signal.

Another significant downstream pathway affected is the Ras-MAP kinase pathway. RyR-mediated Ca2+ signals can stimulate this pathway, leading to increased phosphorylation of ERK1/2. nih.gov Phosphorylated ERK1/2 can then translocate to the nucleus and activate transcription factors like CREB, which is crucial for synaptic plasticity and other long-term cellular changes. nih.gov

The nuclear factor of activated T-cells (NFAT) is another Ca2+-sensitive transcription factor. Changes in Ca2+ oscillations, as would be induced by this compound, can trigger the nuclear translocation of NFATc1, leading to changes in gene expression. cellphysiolbiochem.com

The following table summarizes key downstream effector molecules and their roles in response to RyR-mediated Ca2+ signaling:

| Effector Molecule | Role in Signaling Cascade |

| Calmodulin Kinase II (CaMKII) | A key protein kinase activated by Ca2+/calmodulin, it phosphorylates numerous downstream targets, playing a crucial role in processes like synaptic plasticity. sdbonline.orgjneurosci.org |

| ERK1/2 (MAP Kinase) | A central component of the MAP kinase signaling pathway, its phosphorylation is stimulated by RyR-mediated Ca2+ release, leading to the activation of transcription factors. nih.gov |

| CREB | A transcription factor that is phosphorylated and activated by upstream kinases like P-ERK1/2, involved in regulating gene expression related to synaptic plasticity. nih.gov |

| NFATc1 | A transcription factor that translocates to the nucleus in response to changes in intracellular Ca2+ levels, influencing gene expression related to muscle function and other processes. cellphysiolbiochem.com |

Kinase and Phosphatase Activity Modulation

The activity of kinases and phosphatases is intricately linked with the Ca2+ signals modulated by this compound. As mentioned, CaMKII is a prominent kinase directly activated by the increase in intracellular Ca2+. sdbonline.orgjneurosci.org

Furthermore, the ryanodine receptor itself is part of a macromolecular complex that includes regulatory kinases and phosphatases. Protein kinase A (PKA) and protein phosphatase 1 (PP1) are known to associate with the RyR1 complex and regulate its phosphorylation state and, consequently, its activity. cellphysiolbiochem.com The β-adrenergic signaling pathway, for example, modulates RyR function through PKA-dependent phosphorylation. pnas.org

The modulation of RyR by this compound can, therefore, be seen as both a consequence and a cause of altered kinase and phosphatase activity. The initial binding event perturbs Ca2+ levels, which in turn modulates the activity of Ca2+-dependent kinases and phosphatases. This creates a complex feedback loop where the functional state of the RyR is continuously influenced by the very signaling pathways it helps to regulate.

The table below outlines the kinases and phosphatases directly involved in or affected by RyR signaling:

| Kinase/Phosphatase | Role in RyR Signaling |

| Protein Kinase A (PKA) | Associates with the RyR complex and phosphorylates it, modulating its activity. It is a key component of the β-adrenergic signaling pathway's effect on RyRs. pnas.orgcellphysiolbiochem.com |

| Protein Phosphatase 1 (PP1) | Associates with the RyR1 complex and is involved in dephosphorylating the receptor, thus regulating its function. cellphysiolbiochem.com |

| Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) | Both a downstream effector of RyR-mediated Ca2+ release and a regulator of the RyR complex itself. sdbonline.orgjneurosci.orgcellphysiolbiochem.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr of Ryanodyl 3 Pdc and Analogs

Design Principles for Ryanodyl-3-pdc Analog Synthesis

The design and synthesis of analogs based on complex natural products like ryanoids are guided by the goal of systematically exploring how structural modifications affect biological activity and properties. oncodesign-services.com The core structure of ryanodine (B192298) serves as a scaffold, and medicinal chemists introduce targeted modifications to probe interactions with its biological target, the ryanodine receptors (RyRs). A central strategy involves simplifying the complex natural structure to create more synthetically accessible molecules that retain the key features required for activity.

Research into ryanoid analogs often focuses on modifications to specific regions of the molecule to understand their contribution to binding affinity. For instance, studies on various ryanoids suggest a model where different analogs may orient themselves within the receptor's binding site to ensure a specific functional group, such as the pyrrole (B145914) moiety, consistently occupies the same subsite. researchgate.net This hypothesis guides the design of new analogs by maintaining the integrity of this crucial interaction point while altering other parts of the molecule to enhance properties like potency or selectivity. The combination of traditional chemical synthesis with modern computational methods allows for a more rational design process, aiming to create new chemical diversity for sustainable pest management, a primary application for ryanoid-based compounds. ult.edu.cu

Elucidation of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the key molecular interaction features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule's biological activity. dovepress.comunina.it Elucidating these features for this compound and its analogs is crucial for understanding their interaction with the ryanodine receptor and for designing new, potent compounds.

For the broader class of ryanoids, a key pharmacophoric feature is the pyrrole group. Computational models suggest that in the binding site of the ryanodine receptor, different ryanoid analogs orient themselves to ensure the pyrrole ring consistently occupies a specific subsite, indicating its critical role in anchoring the ligand. researchgate.net This interaction is a foundational element of the ryanoid pharmacophore model. Such models can be constructed by analyzing the chemical properties of the receptor's binding site or by superimposing a set of active ligands to identify common features. dovepress.comunina.it These pharmacophore models then serve as 3D queries for virtual screening of large compound libraries to identify novel molecules that match the required geometric and chemical arrangement for biological activity. dovepress.comresearchgate.netplos.org

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a crucial impact on a drug's action, affecting everything from target binding to metabolic stability. mdpi.com Most chiral natural products are produced in an enantiomerically pure form, and often only one stereoisomer is responsible for the desired biological effect, while others may be less active or even detrimental. mdpi.commichberk.com

For complex molecules like ryanoids, which possess multiple chiral centers, the specific stereochemical configuration is a critical determinant of potency. michberk.com While specific stereochemical-SAR studies on this compound are not widely published, the principle can be illustrated with other complex natural product inhibitors. A systematic study of the eight stereoisomers of Tetrahydrolipstatin (THL), an inhibitor of pancreatic lipase, demonstrates this principle vividly. The inhibitory concentrations (IC50) vary dramatically between isomers, with the naturally configured THL being the most potent. nih.gov This highlights that even subtle changes in the 3D orientation of functional groups can lead to significant differences in biological activity, likely due to optimized fitting within the enzyme's active site. mdpi.comnih.govnih.gov

Table 1: Illustrative Example of Stereochemistry's Impact on Inhibitory Activity of Tetrahydrolipstatin (THL) Isomers

This table demonstrates how changes in stereochemistry at different positions of the THL molecule result in a wide range of inhibitory potencies against porcine pancreatic lipase, illustrating a key principle in structure-activity relationships. nih.gov

| Compound | Stereochemistry | IC50 (nM) |

| THL (1) | Natural (2S, 3S, 2'S) | 4.0 |

| ent-THL (ent-1) | Enantiomer (2R, 3R, 2'R) | 77 |

| 2 | 2'-epi (2S, 3S, 2'R) | 8.0 |

| ent-2 | ent-2'-epi (2R, 3R, 2'S) | 20 |

| 3 | 3-epi (2S, 3R, 2'S) | 12 |

| ent-3 | ent-3-epi (2R, 3S, 2'R) | 16 |

| 4 | 2,3-diepi (2R, 3S, 2'S) | 15 |

| ent-4 | ent-2,3-diepi (2S, 3R, 2'R) | 930 |

Data sourced from a study on Tetrahydrolipstatin and its diastereomers. nih.gov This serves as an example of the general principle.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are indispensable tools in modern drug discovery and agrochemical research for analyzing structure-activity relationships (SAR). oncodesign-services.com Quantitative Structure-Activity Relationship (QSAR) models, in particular, aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. collaborativedrug.comnih.gov The fundamental idea is that variations in the biological activity of molecules are related to changes in their structural or physicochemical properties. researchgate.net These models are then used to predict the activity of novel compounds, helping to prioritize synthesis and testing. oncodesign-services.com

Ligand-Based and Structure-Based Computational Approaches

Computational drug design methods are broadly categorized into ligand-based and structure-based approaches. nih.govtaylorandfrancis.com The choice of method depends on the available information about the target and its ligands.

Ligand-Based Approaches: These methods are employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity exists. unina.itnih.gov The approach relies on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. Techniques include pharmacophore modeling, where a 3D arrangement of essential features is derived from active ligands, and 2D/3D QSAR, which correlates molecular descriptors (e.g., electronic, steric, hydrophobic properties) with activity. eyesopen.com

Structure-Based Approaches: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-EM, structure-based methods can be used. taylorandfrancis.comunisa.it These approaches analyze the interactions between the ligand and its binding site. kubinyi.de The most common technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within a receptor's active site. unisa.itmdpi.com This information allows for the rational design of new molecules with improved interactions and potency. The integration of both ligand- and structure-based methods can enhance the reliability of predictions. nih.gov

Predictive Modeling and Virtual Screening

Predictive modeling and virtual screening are key applications of computational SAR and QSAR. These techniques aim to reduce the time and cost of discovering new active compounds by computationally filtering large chemical libraries to identify a smaller, more promising subset for experimental testing. plos.orgcreative-biostructure.com

Predictive Modeling: QSAR models are a form of predictive modeling. Once a statistically robust model is developed and validated, it can be used to predict the activity of unsynthesized compounds. nih.govu-strasbg.fr Modern approaches increasingly utilize machine learning and artificial intelligence (AI) algorithms, such as artificial neural networks (ANN) and support vector machines (SVM), to build highly accurate predictive models from large datasets. oncodesign-services.comtaylorandfrancis.comnih.gov

Virtual Screening: This is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. plos.orgmdpi.com In structure-based virtual screening, compounds from a database are docked into the target's binding site, and their fit is evaluated using a scoring function. creative-biostructure.com In ligand-based virtual screening, a pharmacophore model or the structure of a known active ligand is used as a template to search for molecules with similar features or shapes. plos.org The top-ranked compounds, or "hits," from the virtual screen are then selected for biological evaluation. mdpi.com

Table 2: Overview of Computational Approaches in Drug Design

| Approach | Basis | Required Information | Common Techniques | Application |

| Ligand-Based Design | Analysis of known active ligands | Structures and activities of multiple ligands | Pharmacophore Modeling, QSAR, Shape Similarity | Scaffold hopping, lead optimization when target structure is unknown |

| Structure-Based Design | Analysis of ligand-target interactions | 3D structure of the biological target | Molecular Docking, Molecular Dynamics (MD) Simulations | Rational drug design, binding mode prediction, lead optimization |

Cellular and Molecular Biological Effects of Ryanodyl 3 Pdc

Cellular Phenotypic Responses to Ryanodyl-3-pdc Exposure

Detailed experimental data on the phenotypic responses of cells exposed to this compound are currently absent from scientific literature.

Cell Cycle Regulation and Apoptosis Induction

There are no available studies that have specifically investigated the effects of this compound on cell cycle regulation or its potential to induce apoptosis. Research on related ryanoids has shown that modulation of intracellular calcium can impact these processes, but direct evidence for this compound is lacking.

Cellular Differentiation and Proliferation Modulation

Similarly, the influence of this compound on cellular differentiation and proliferation has not been documented. While calcium signaling is a known regulator of these fundamental cellular processes, the specific role of this compound in this context has not been explored.

Omics-Based Profiling of this compound Effects

Comprehensive omics-based profiling, including transcriptomics, proteomics, and metabolomics, provides a holistic view of a compound's biological effects. However, no such studies have been published for this compound.

Transcriptomic Analysis (Gene Expression Profiling)

No transcriptomic data detailing changes in gene expression in response to this compound exposure is available. Such an analysis would be invaluable in identifying the genetic pathways modulated by this compound.

Proteomic Analysis (Protein Expression and Post-Translational Modifications)

There is a complete absence of proteomic studies on this compound. This includes the analysis of protein expression levels and any post-translational modifications that might occur upon cellular exposure to the compound.

Metabolomic Analysis (Metabolic Pathway Perturbations)

Metabolomic profiling to understand the perturbations in metabolic pathways caused by this compound has not been conducted. This type of analysis would shed light on how the compound affects cellular metabolism.

Integrated Multi-Omics Data Analysis

There are no published studies that have performed integrated multi-omics analyses (such as genomics, transcriptomics, proteomics, or metabolomics) to investigate the effects of this compound. Such studies would be essential to provide a systems-level understanding of the cellular response to this compound, but this research has not been conducted or made public.

Advanced Imaging and Microscopy Techniques for Subcellular Localization and Dynamics

Live-Cell Imaging and High-Content Screening

No literature is available that utilizes live-cell imaging or high-content screening to study the subcellular localization, dynamic processes, or phenotypic changes induced by this compound. These methods would be critical for visualizing the compound's interaction with cellular components in real-time.

Super-Resolution Microscopy for Target Localization

Similarly, there is no evidence of super-resolution microscopy techniques, such as STORM, PALM, or STED, being used to pinpoint the precise subcellular localization of this compound's molecular targets. This advanced imaging would be necessary to understand its mechanism of action at the nanoscale.

Advanced Research Methodologies for Ryanodyl 3 Pdc Investigation

Chemical Biology Probes and Tagging Strategies

Chemical biology offers powerful tools to study the interactions of small molecules like Ryanodyl-3-pdc in complex biological systems. By designing and synthesizing specialized probes, researchers can identify binding partners, visualize interactions, and profile biological activity.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that employs chemical probes to directly assess the functional state of enzymes in native biological systems. collaborativedrug.commdpi.com These probes are typically small molecules that feature three key components: a reactive group (or "warhead") for covalent modification of an enzyme's active site, a tag for detection and enrichment (like biotin (B1667282) or a fluorophore), and a recognition element to direct the probe to a specific class of enzymes. frontiersin.org

The general workflow for an ABPP experiment involves several steps:

Incubation of an activity-based probe with a complex proteome, such as a cell lysate or even a live organism. frontiersin.org

Covalent labeling of the active enzyme targets by the probe.

Detection and identification of the labeled proteins. This can be achieved by resolving the proteins via SDS-PAGE and in-gel fluorescence scanning, or through affinity purification (e.g., using streptavidin beads for biotin-tagged probes) followed by mass spectrometry-based proteomic analysis. acs.orgresearchgate.net

In the context of this compound, while it is not an enzyme inhibitor itself, ABPP could be used to investigate its downstream effects on cellular enzymatic activity. For instance, a comparative ABPP approach could be employed, where protein extracts from cells treated with this compound are compared against untreated cells. researchgate.net By labeling these extracts with a specific activity-based probe, researchers could identify enzymes whose activities are altered as a consequence of this compound's modulation of the ryanodine (B192298) receptor and subsequent changes in calcium homeostasis. This allows for an unbiased, global analysis of the compound's impact on protein function. frontiersin.org

Click Chemistry-Enabled Probes

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for creating sophisticated chemical probes. nih.gov This bioorthogonal reaction allows for the modular assembly of probes, often by linking a targeting molecule to a reporter tag. sigmaaldrich.combiorxiv.org A probe designed for studying this compound would typically involve synthesizing an analog of the compound that contains a bioorthogonal handle, such as a terminal alkyne or an azide (B81097) group. sigmaaldrich.com

This functionalized analog can be introduced into a biological system to bind to its target, the ryanodine receptor. Subsequently, a reporter molecule containing the complementary click handle (e.g., an azide-functionalized fluorophore or biotin) is added. The click reaction occurs in situ, covalently attaching the reporter to the probe-bound target. nih.gov This strategy has been successfully used to generate fluorescent ligands for insect ryanodine receptors. nih.gov

Advantages of Click Chemistry-Enabled Probes:

Modularity: Allows for the easy combination of different targeting molecules and reporter tags. sigmaaldrich.com

Biocompatibility: The reaction can be performed in complex biological environments with minimal side reactions.

High Specificity and Efficiency: The reaction is rapid and highly selective, ensuring precise labeling. biorxiv.org

Such probes would enable researchers to perform a variety of experiments, including fluorescence imaging to visualize the subcellular localization of this compound binding sites and affinity pulldown assays to confirm its interaction with the ryanodine receptor. nih.gov

Biophysical Techniques for Molecular Interaction Characterization

To fully understand the mechanism of action of a compound like this compound, it is essential to quantify its binding affinity and kinetics with its target protein. Several powerful biophysical techniques are available for this purpose, providing detailed, label-free analysis of molecular interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. By titrating a ligand (e.g., this compound) into a solution containing its binding partner (e.g., the ryanodine receptor), ITC can determine the complete thermodynamic profile of the interaction in a single experiment. ceitec.cz

The key parameters obtained from an ITC experiment are:

Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction.

Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.

Enthalpy Change (ΔH): The heat change associated with binding.

Entropy Change (ΔS): Calculated from the other parameters, providing insight into the hydrophobic and electrostatic forces driving the interaction. cureffi.org

ITC has been extensively used to characterize the binding of various modulators, such as Calmodulin (CaM), to different domains of the ryanodine receptor. frontiersin.orgryr1.orgnih.gov For example, studies on CaM binding to RyR2 peptides have shown an exothermic binding process with a 1:1 stoichiometry. frontiersin.org

Example ITC Data for RyR2 Peptide Interactions

| Interaction | Affinity (KD, nM) | Enthalpy Change (ΔH, kcal/mol) | Reference |

|---|---|---|---|

| WT-CaM + RyR2 | 83.45 | -12.5 | frontiersin.org |

| N97I-CaM + RyR2 | 142.30 | -10.9 | frontiersin.org |

| Q135P-CaM + RyR2 | 62.03 | -13.6 | frontiersin.org |

This table presents example data from studies on the ryanodine receptor to illustrate the type of information obtainable through ITC. The data pertains to Calmodulin (CaM) variants binding to a RyR2 peptide. frontiersin.org

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is an optical technique for monitoring molecular interactions in real-time without the need for labels. cytivalifesciences.combiocompare.com In a typical SPR experiment, one molecule (the ligand, e.g., a domain of the ryanodine receptor) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound or an interacting protein) is then flowed over the surface. biocompare.com Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. wikipedia.orgnih.gov

SPR provides detailed kinetic information about the interaction:

Association Rate Constant (kon): The rate at which the complex forms.

Dissociation Rate Constant (koff): The rate at which the complex breaks apart.

Binding Affinity (KD): Calculated as the ratio of koff/kon.

This technique has been instrumental in studying the kinetics of interactions between the ryanodine receptor and its regulatory proteins, such as FKBP12 and Bcl-2. oup.comnih.govbiologists.com For instance, SPR was used to demonstrate that the affinity of RyR1 for FKBP12 is greater when the channel is in a closed conformational state compared to an open one. biologists.com

Example Kinetic Data for RyR Interactions from SPR

| Interacting Partners | kon (M-1s-1) | koff (s-1) | KD (nM) | Reference |

|---|---|---|---|---|

| RyR1 (Closed) + FKBP12 | 1.2 x 105 | 1.5 x 10-4 | 1.3 | biologists.com |

| RyR1 (Open) + FKBP12 | 1.1 x 105 | 6.2 x 10-4 | 5.6 | biologists.com |

| RyR3 domain + BH4-Bcl-2 | - | - | ~12,000 | biologists.com |

This table provides representative kinetic and affinity data from SPR studies on the ryanodine receptor, illustrating the quantitative power of the technique. biologists.combiologists.com

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is a biophysical method used to quantify molecular interactions in solution. The technique is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. nih.gov The magnitude of this movement depends on the size, charge, and solvation shell of the molecule.

In an MST experiment, one of the molecules is fluorescently labeled. A microscopic temperature gradient is induced by an infrared laser, and the movement of the labeled molecule out of the heated region is monitored by fluorescence. nih.govbiologists.com When the labeled molecule binds to an unlabeled partner, the thermophoretic properties of the resulting complex are different from the unbound molecule, leading to a change in the fluorescence signal. By titrating a constant concentration of the labeled molecule with varying concentrations of the binding partner, a binding curve can be generated to determine the dissociation constant (KD). nih.gov

MST is highly sensitive, requires low sample consumption, and can be performed in complex solutions like cell lysates. nih.gov It has been used to investigate interactions involving the ryanodine receptor, such as its binding to FKBP12 and Caveolin-3. nih.govbmj.com

Example MST Data for RyR-Associated Interactions

| Interaction | Affinity (KD) | Methodology | Reference |

|---|---|---|---|

| FKBP12 + RyR1 | ~10 nM | Serial dilution of RyR1 with fluorescently tagged FKBP12. | nih.gov |

| CLIC2 + RyR1 | ~2.5 µM | Serial dilution of RyR1 with fluorescently labeled CLIC2. | biologists.com |

| IRE1α-NLD + Calsequestrin-1 | 1.5 µM | Serial dilution of IRE1α-NLD with fluorescently labeled Calsequestrin-1. | nih.gov |

This table shows examples of affinity measurements for proteins interacting with or related to the ryanodine receptor signaling complex, as determined by MST. nih.govbiologists.comnih.gov

Gene Editing and Functional Genomics Approaches

The investigation of this compound's mechanism of action and the evolution of resistance heavily relies on advanced gene editing and functional genomics. These technologies allow for precise manipulation of the genetic material of target organisms, providing clear insights into the role of specific genes and mutations. The ryanodine receptor (RyR), a primary target for diamide (B1670390) insecticides, is a key focus of this research. nih.govrothamsted.ac.ukplos.org Functional genomics tools are instrumental in understanding the molecular underpinnings of insecticide resistance. rothamsted.ac.uk

CRISPR-Cas9 Gene Knockout and Knock-in Studies

The CRISPR-Cas9 system has emerged as a powerful tool for elucidating gene function in agricultural pests, including those targeted by compounds like this compound. mdpi.com This technology enables the creation of targeted gene knockouts and knock-ins, providing direct evidence for a gene's role in insecticide sensitivity and resistance. nih.gov

For instance, in the diamondback moth, Plutella xylostella, CRISPR-Cas9 has been used to create a homozygous knock-in strain with a specific mutation (I4790M) in the ryanodine receptor. nih.gov This genetically engineered strain exhibited a 40.5-fold increase in resistance to flubendiamide (B33115) and lower levels of resistance to chlorantraniliprole (B1668704) (6.0-fold) and cyantraniliprole (B1669382) (7.7-fold), directly linking this specific mutation to diamide resistance. nih.gov Similarly, CRISPR/Cas9-mediated gene editing in Drosophila melanogaster has been used to introduce mutations like G4946E, I4790M, and G4946V into the RyR gene to assess their contribution to resistance phenotypes. rothamsted.ac.uk These studies provide a definitive functional validation of candidate resistance mutations.

Table 1: Examples of CRISPR-Cas9 Applications in Ryanodine Receptor Research

| Organism | Gene Edited | Type of Edit | Research Finding | Reference(s) |

| Plutella xylostella | Ryanodine Receptor (RyR) | Knock-in (I4790M) | Conferred moderate resistance to flubendiamide and low resistance to chlorantraniliprole and cyantraniliprole. | nih.gov |

| Drosophila melanogaster | Ryanodine Receptor (RyR) | Knock-in (G4946E, I4790M, G4946V) | Assessed the contribution of specific mutations to diamide resistance. | rothamsted.ac.uk |

| Helicoverpa armigera | Cadherin (CAD) | Knockout | Disruption of the CAD gene led to a highly resistant phenotype to Bt toxin Cry1Ac. | rothamsted.ac.uk |

This table is for illustrative purposes and includes examples of CRISPR-Cas9 applications in insecticide resistance research, which is relevant to the study of compounds like this compound that target similar pathways.

Targeted Mutagenesis for Resistance and Sensitivity Mapping

Targeted mutagenesis is a crucial technique for identifying the specific amino acid residues within the ryanodine receptor that are critical for its interaction with insecticides and for the development of resistance. By systematically introducing mutations, researchers can map the binding sites and understand how alterations in the protein structure affect sensitivity.

Studies have identified several key mutations in the ryanodine receptor that are associated with resistance to diamide insecticides. mdpi.com In Plutella xylostella, mutations such as G4946E and I4790M/K in the RyR gene have been frequently detected in resistant populations. frontiersin.org The G4946E mutation, for example, has been confirmed to affect the binding of diamide insecticides to the RyR. frontiersin.org Similarly, in the fall armyworm, Spodoptera frugiperda, an I4734M mutation in the RyR has been linked to target-site resistance. researchgate.netmdpi.com The Y4667D mutation has been identified in highly resistant populations of the rice stem borer, Chilo suppressalis. acs.org

The use of techniques like CRISPR-Cas9 to create specific point mutations allows for the direct testing of their impact. For instance, genome-modified Drosophila carrying the G4946V mutation showed high resistance to flubendiamide and chlorantraniliprole. genscript.com This approach provides definitive evidence for the role of individual mutations in conferring resistance.

Table 2: Key Ryanodine Receptor Mutations Associated with Insecticide Resistance

| Mutation | Insect Species | Associated Insecticide Class | Impact on Sensitivity | Reference(s) |

| G4946E | Plutella xylostella | Diamides | Reduced sensitivity | mdpi.comfrontiersin.org |

| I4790M/K | Plutella xylostella | Diamides | Reduced sensitivity, unequal resistance to different diamides | mdpi.comnih.govfrontiersin.org |

| I4734M | Spodoptera frugiperda | Diamides | Reduced sensitivity | researchgate.netmdpi.com |

| Y4667D | Chilo suppressalis | Diamides | High-level resistance | acs.org |

| G4911E | Galeruca daurica | Diamides | Potential for reduced sensitivity | frontiersin.org |

| I4754M | Galeruca daurica | Diamides | Potential for reduced sensitivity | frontiersin.org |

High-Throughput Gene Editing Screens

High-throughput gene editing screens represent a powerful, forward-genetics approach to discover novel genes and pathways involved in the response to compounds like this compound. These screens can be designed to identify genes that, when knocked out, confer either resistance or hypersensitivity to the compound.

While specific examples of high-throughput gene editing screens for this compound are not available, the methodology is well-established. Such screens would typically involve a library of guide RNAs targeting a large set of genes, which are introduced into a population of cells or organisms. The population is then exposed to the insecticide, and next-generation sequencing is used to identify which guide RNAs are enriched or depleted in the surviving population.

This approach can be complemented by high-throughput screening (HTS) of chemical compounds to identify new modulators of the ryanodine receptor. researchmap.jpescholarship.orgbiorxiv.orguq.edu.au For example, a FRET-based HTS assay has been developed to identify small molecules that modulate RyR activity. escholarship.orgbiorxiv.orguq.edu.aunih.gov These screening platforms can be used to test large compound libraries and identify novel inhibitors or activators of the receptor. researchmap.jpescholarship.orgbiorxiv.orguq.edu.aunih.gov

Computational Chemistry and Cheminformatics in this compound Research

Computational chemistry and cheminformatics are indispensable tools in modern insecticide research, facilitating the understanding of molecular interactions and the design of new, effective compounds. nih.gov These approaches are particularly valuable in the study of this compound and its interaction with the ryanodine receptor.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are used to predict and analyze the binding of insecticides to their target proteins at an atomic level. researchgate.net These computational methods help to understand the binding modes of existing compounds and to predict the affinity of new ones.

In the context of the ryanodine receptor, molecular docking has been used to study the binding of various insecticides, including diamides and natural compounds. frontiersin.orgacs.orgetflin.com For example, a study on limonoids from Melia volkensii used molecular docking to assess their binding affinity to the ryanodine receptor of Spodoptera frugiperda, revealing binding affinities comparable to the commercial insecticide chlorantraniliprole. etflin.com Another study used molecular docking to analyze the binding patterns of two diamide insecticides to wild-type and mutant ryanodine receptors in Galeruca daurica. frontiersin.org The results showed that a G4911E mutation reduced the affinity and altered the mode of action of the insecticides. frontiersin.org

Molecular dynamics simulations can further refine the understanding of the conformational changes in the receptor upon ligand binding and the stability of the receptor-ligand complex over time. nih.gov

Table 3: Examples of Molecular Docking Studies on the Ryanodine Receptor

| Compound Class | Target Organism | Key Findings | Reference(s) |

| Limonoids | Spodoptera frugiperda | Binding affinities comparable to chlorantraniliprole at two distinct receptor sites. | etflin.com |

| Diamides | Galeruca daurica | The G4911E mutation reduced the binding affinity and stability of the receptor-insecticide complex. | frontiersin.org |

| Evodiamine derivatives | Plutella xylostella | A novel derivative, 21m, showed higher binding affinity to both wild-type and resistant mutant RyRs than chlorantraniliprole. | acs.org |

| Maleimide-containing compounds | Plutella xylostella | Hydrogen bonds, π-π interactions, and cation-π interactions were important for the binding of active compounds. | researchgate.net |

De Novo Design and Library Enumeration

De novo design is a computational strategy used to create entirely new molecules with desired properties. pnas.org In the context of this compound research, de novo design can be employed to develop novel insecticides that target the ryanodine receptor, potentially with improved efficacy or selectivity, or to overcome existing resistance mechanisms. nih.govresearchgate.net

This process often starts with the three-dimensional structure of the target protein, in this case, the ryanodine receptor. nih.gov Algorithms are then used to design molecules that are complementary in shape and chemical properties to the binding site. These methods can generate vast virtual libraries of potential new insecticides.

Library enumeration is a related cheminformatics technique where a large number of virtual compounds are generated by systematically combining different molecular fragments or by modifying a known active scaffold. These virtual libraries can then be screened using molecular docking and other computational methods to prioritize a smaller number of promising candidates for synthesis and biological testing. The use of homology modeling can help in constructing the 3D structure of the target protein when an experimental structure is not available. acs.org

Future Perspectives and Research Avenues for Ryanodyl 3 Pdc

Development of Advanced Ryanodyl-3-pdc Derivatives as Research Tools

The chemical complexity of ryanoids has historically presented a challenge to their synthesis and modification. acs.org However, recent advances in synthetic chemistry are paving the way for the creation of novel this compound derivatives that can serve as powerful research tools. acs.orgnih.gov

Photoactivatable and Tagged Derivatives: The synthesis of derivatives with photoactivatable groups or affinity tags (like biotin) would enable precise spatial and temporal control over RyR modulation. researchgate.net Such tools would be invaluable for studying the role of RyRs in localized calcium signaling events within specific subcellular compartments. For example, a novel photo-activatable derivative of ryanodine (B192298) has already been synthesized to facilitate the production of antibodies. researchgate.net

Fluorescent and Radioiodinated Analogs: The development of fluorescently labeled or radioiodinated this compound analogs with high affinity would allow for direct visualization of receptor distribution and dynamics in living cells and tissues. researchgate.net A radioiodinated ryanodine derivative has been successfully synthesized and shown to have a comparable affinity to ryanodine, demonstrating the feasibility of this approach. researchgate.net

Isoform-Specific Derivatives: A significant breakthrough would be the design and synthesis of this compound derivatives that exhibit selectivity for specific RyR isoforms. Such compounds would be instrumental in dissecting the distinct physiological and pathophysiological roles of RyR1, RyR2, and RyR3, a task that is challenging with currently available non-selective ligands.

A summary of potential advanced derivatives and their research applications is presented in the table below.

| Derivative Type | Potential Modification | Research Application |

| Photoactivatable | Caged groups sensitive to UV light | Spatiotemporal control of RyR channel opening for studying localized Ca2+ signals. |

| Affinity-Tagged | Biotin (B1667282) or other affinity labels | Pulldown assays to identify interacting proteins and characterize the RyR macromolecular complex. |

| Fluorescent | Conjugation with fluorophores | Live-cell imaging of RyR distribution, trafficking, and clustering. |

| Radio-labeled | Incorporation of isotopes like ¹²⁵I | High-sensitivity binding assays and autoradiography to map receptor density in tissues. researchgate.net |

| Isoform-Selective | Modified side chains or core structure | Elucidation of the specific physiological roles of RyR1, RyR2, and RyR3. |

Integration with Systems Biology Approaches

To gain a holistic understanding of the biological impact of this compound, it is essential to move beyond single-target analyses and embrace systems-level approaches. nih.govnih.govdrugtargetreview.com Integrating 'omics' technologies can provide a comprehensive view of the cellular perturbations induced by this compound.

Proteomics: Mass spectrometry-based proteomics can be employed to identify global changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to this compound treatment. drugtargetreview.comnih.gov This could reveal novel signaling pathways and downstream effectors of RyR-mediated calcium release. The Proteomic Data Commons (PDC) serves as a repository for large-scale proteomic datasets, which could be cross-referenced in such studies. nih.govamazonaws.comcancer.govcancer.gov

Metabolomics: NMR-based and mass spectrometry-based metabolomics can map the metabolic reprogramming that occurs following modulation of RyR activity by this compound. nih.govnih.gov Given the central role of calcium in regulating metabolic enzymes, these studies could uncover previously unknown links between RyR signaling and cellular metabolism.

Transcriptomics: High-throughput sequencing of RNA (RNA-Seq) can identify changes in gene expression profiles induced by this compound. This could shed light on the long-term adaptive responses of cells to altered calcium signaling, including the activation of specific transcription factors and gene regulatory networks.

The table below outlines how different systems biology approaches could be applied to the study of this compound.

| Systems Biology Approach | Key Data Generated | Potential Insights |

| Proteomics | Changes in protein abundance and post-translational modifications. | Identification of downstream signaling pathways and regulatory networks affected by this compound. drugtargetreview.comnih.gov |

| Metabolomics | Alterations in the levels of endogenous metabolites. | Understanding the impact of RyR modulation on cellular energy status and metabolic pathways. nih.govnih.gov |

| Transcriptomics | Global changes in gene expression profiles. | Revealing the genetic and epigenetic adaptations to long-term modulation of calcium signaling by this compound. |

Addressing Unresolved Questions in this compound Biology

Despite decades of research, several fundamental questions regarding the biology of ryanoids like this compound remain unanswered. Future research should be directed at addressing these knowledge gaps.

The Physiological Relevance of RyR3: The precise physiological function of the RyR3 isoform is still not well-defined. nih.govembopress.org While it is expressed in many tissues, including the brain and skeletal muscle, its contribution to cellular calcium homeostasis is often overshadowed by RyR1 and RyR2. nih.govembopress.orgnih.gov Targeted studies using isoform-specific tools, potentially including novel this compound derivatives, are needed to elucidate the specific roles of RyR3 in health and disease.

Mechanism of Differential Species Selectivity: Ryanoids exhibit varying degrees of toxicity between insects and mammals, a property that has been exploited in the development of insecticides. researchgate.netrhhz.net The molecular basis for this selectivity is not fully understood but is thought to involve subtle differences in the structure of the ryanodine receptor across species. A detailed comparative analysis of the binding pockets of insect and mammalian RyRs for this compound could provide crucial insights.

Modulation of Presynaptic and Postsynaptic Function: In the central nervous system, RyRs are involved in modulating synaptic plasticity, but their precise roles in pre- and postsynaptic compartments are still being unraveled. embopress.orgfrontiersin.orgsdbonline.org It is unclear how this compound might differentially affect neurotransmitter release from the presynaptic terminal versus postsynaptic signaling cascades.

Interaction with Other Calcium Signaling Pathways: Cells possess a complex and interconnected network of calcium signaling toolkits, including IP₃ receptors and various store-operated calcium channels. sdbonline.org How the modulation of RyRs by this compound is integrated with these other calcium release and influx pathways to shape the final cellular response is a critical unresolved question.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ryanodyl-3-pdc with high purity for in vitro studies?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize by-products. Use column chromatography with silica gel (40–63 μm particle size) for purification, followed by HPLC (C18 column, acetonitrile/water gradient) to verify purity ≥95%. Characterize intermediates via -NMR and FT-IR to confirm structural integrity at each step .

- Safety Protocol : Adhere to GHS Category 4 acute toxicity guidelines (H302). Use fume hoods, nitrile gloves, and eye protection during synthesis .

Q. How should researchers design dose-response experiments to assess this compound’s calcium modulation in cardiomyocytes?

- Experimental Design : Use primary adult rat cardiomyocytes cultured in DMEM + 10% FBS. Apply this compound at logarithmic concentrations (1 nM–100 μM) and measure intracellular Ca flux via Fluo-4 AM fluorescence. Include negative controls (DMSO vehicle) and positive controls (e.g., caffeine for ryanodine receptor activation). Normalize data to baseline fluorescence and fit sigmoidal curves to calculate EC .

Q. What analytical techniques are critical for characterizing this compound’s stability in biological buffers?

- Methodology : Perform LC-MS/MS (triple quadrupole) to monitor degradation products in PBS (pH 7.4) at 37°C over 24 hours. Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life. Compare fragmentation patterns to reference standards to identify hydrolytic or oxidative by-products .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-arrhythmic vs. cardioprotective effects be resolved?

- Contradiction Analysis :

- Contextual Variables : Assess species-specific differences (e.g., murine vs. human RyR2 isoforms) and experimental conditions (e.g., pacing frequency, extracellular Ca) .

- Data Triangulation : Combine patch-clamp electrophysiology (to measure single-channel activity) with confocal Ca imaging in intact tissue. Apply statistical tools like ANOVA with post-hoc Tukey tests to identify confounding factors .

- Principal Contradiction Framework : Determine if divergent results stem from methodological variability (e.g., assay sensitivity) or intrinsic compound properties (e.g., off-target effects on SERCA) .

Q. What strategies optimize this compound’s selectivity for RyR1 vs. RyR2 in skeletal vs. cardiac muscle?

- Approach :

- Structural Modeling : Perform molecular docking (AutoDock Vina) using RyR1 (PDB: 5T1S) and RyR2 (PDB: 5GOA) crystal structures to identify binding pocket variations.

- Functional Assays : Test compound effects on HEK293 cells expressing recombinant RyR1/RyR2 using -ryanodine binding assays. Validate selectivity ratios (IC) via dose-inhibition curves .

Q. How can researchers ensure reproducibility of this compound’s effects across laboratories?

- Reproducibility Protocol :

- Standardized Reagents : Use lot-controlled buffers and cell lines (e.g., ATCC-certified cardiomyocytes). Pre-treat cells with identical serum batches to minimize variability .

- Blinded Analysis : Implement double-blind protocols for data collection and analysis. Share raw datasets (e.g., Ca transient traces) via repositories like Zenodo for independent validation .

《科研基础与工具》-第三节 论文检索与下载:如何使用谷歌学术|如何下载论文|其他检索论文方式22:02

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.